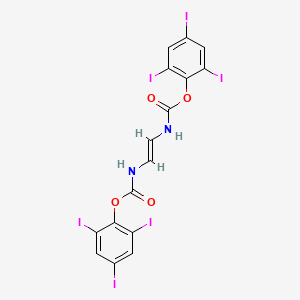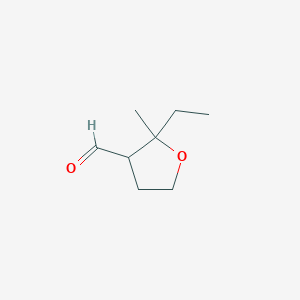
2-Ethyl-2-methyloxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-oxolane with ethylmagnesium bromide, followed by oxidation with an appropriate oxidizing agent such as pyridinium chlorochromate (PCC). The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the reaction, and continuous flow reactors are employed to maintain optimal reaction conditions. This method ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethyl-2-methyloxolane-3-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in multicomponent reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A similar compound with one less ethyl group, used as a solvent and in organic synthesis.
2-Methyltetrahydrofuran: Another related compound, known for its use as a green solvent in chemical reactions.
Uniqueness
2-Ethyl-2-methyloxolane-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an oxolane ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
75370-68-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-ethyl-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)7(6-9)4-5-10-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RVZPJOQQCNTIER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(CCO1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


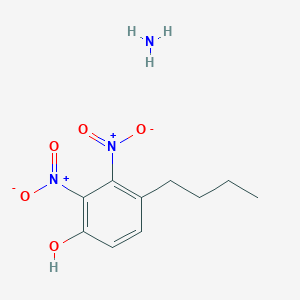
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
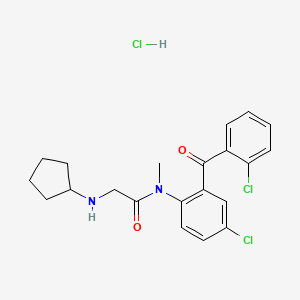
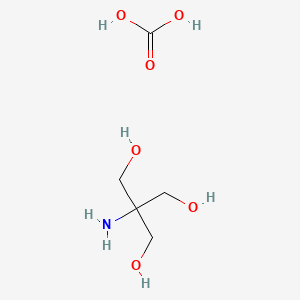
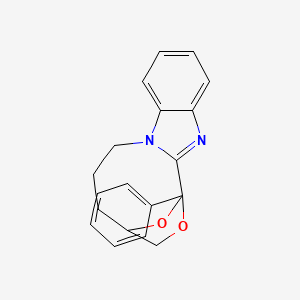
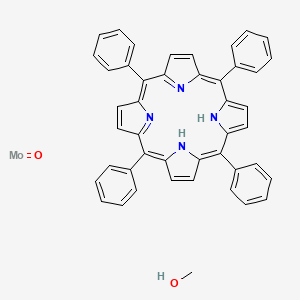
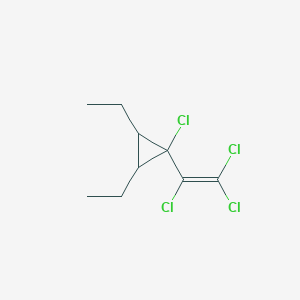

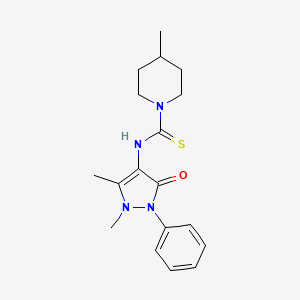
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)


![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)
